Hexamethylene bisacetamide

Vue d'ensemble

Description

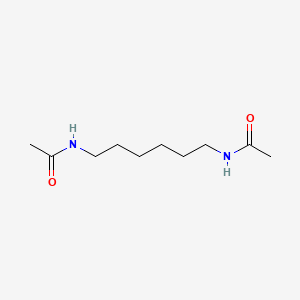

Hexamethylene bisacetamide (HMBA) is a hybrid polar compound (HPC) first identified for its ability to induce differentiation in transformed cells, notably murine erythroleukemia cells (MELC) . Structurally, HMBA consists of a six-carbon polymethylene chain terminated by two acetamide groups, a configuration critical for its biological activity . Preclinical studies demonstrated that HMBA triggers differentiation by stabilizing transcriptional programs, downregulating oncogenic pathways (e.g., Notch1 in T-cell acute lymphoblastic leukemia (T-ALL)), and modulating cell cycle regulators like p53 and p21 .

HMBA entered clinical trials in the 1980s as a continuous intravenous infusion for solid tumors and hematological malignancies. Phase I trials revealed dose-limiting toxicities, including thrombocytopenia, metabolic acidosis, and neurotoxicity (e.g., hallucinations, confusion), which were dependent on infusion duration and pharmacokinetics . Despite achieving plasma steady-state concentrations (Css) of 1–2 mM—the range required for in vitro differentiation—its narrow therapeutic index led to discontinuation in favor of safer analogs like suberoylanilide hydroxamic acid (SAHA) .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : Le bis(acétamide) d'hexaméthylène peut être synthétisé par la réaction de l'hexaméthylènediamine avec l'anhydride acétique. La réaction implique généralement le chauffage des réactifs sous reflux pour faciliter la formation du produit bisacétamide .

Méthodes de Production Industrielle : Dans les milieux industriels, la synthèse du bis(acétamide) d'hexaméthylène peut impliquer l'utilisation de réacteurs à flux continu pour optimiser les conditions de réaction et améliorer le rendement. Le processus comprend généralement la purification du produit par des techniques de recristallisation ou de distillation pour garantir une pureté élevée .

Analyse Des Réactions Chimiques

Types de Réactions : Le bis(acétamide) d'hexaméthylène subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former les amides et les acides carboxyliques correspondants.

Réduction : Les réactions de réduction peuvent convertir le bis(acétamide) d'hexaméthylène en hexaméthylènediamine.

Substitution : Les groupes amide dans le bis(acétamide) d'hexaméthylène peuvent participer à des réactions de substitution nucléophile.

Réactifs et Conditions Communes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium sont souvent utilisés.

Substitution : Des nucléophiles comme les ions hydroxyde ou les amines peuvent être utilisés en conditions basiques.

Principaux Produits :

Oxydation : Hexaméthylènediamine et acide acétique.

Réduction : Hexaméthylènediamine.

Substitution : Divers amides substitués en fonction du nucléophile utilisé.

4. Applications de la Recherche Scientifique

Le bis(acétamide) d'hexaméthylène a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme réactif en synthèse organique et comme composé modèle pour l'étude de la chimie des amides.

Biologie : Le composé est connu pour sa capacité à induire la différenciation cellulaire, ce qui le rend précieux dans les études de biologie du développement.

Industrie : Il est utilisé dans la production de polymères et comme stabilisateur dans divers procédés chimiques.

5. Mécanisme d'Action

Le bis(acétamide) d'hexaméthylène exerce ses effets en inhibant l'activation du facteur nucléaire kappa B (NF-kappaB) et des voies de signalisation Akt et ERK/MAPK. Cette inhibition conduit à la sensibilisation des cellules à l'apoptose et à l'induction de la différenciation cellulaire. Le composé interagit également avec le facteur d'élongation de la transcription positif b (P-TEFb), le libérant de son complexe inactif avec la protéine 1 inductible par le bis(acétamide) d'hexaméthylène (HEXIM1) et le petit ARN nucléaire 7SK, favorisant ainsi l'élongation de la transcription .

Composés Similaires :

Diméthylsulfoxyde (DMSO) : Comme le bis(acétamide) d'hexaméthylène, le DMSO est connu pour sa capacité à induire la différenciation cellulaire.

Acide subéroyl-anilide hydroxamique (SAHA) : Ce composé est un puissant inhibiteur des désacétylases d'histones et a été utilisé pour induire la différenciation dans les cellules cancéreuses.

Unicité : Le bis(acétamide) d'hexaméthylène est unique dans sa double capacité à induire la différenciation cellulaire et à inhiber les principales voies de signalisation impliquées dans la survie et la prolifération cellulaires. Cette double action en fait un composé précieux dans la recherche et la thérapie contre le cancer .

Applications De Recherche Scientifique

Hexamethylene bisacetamide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying amide chemistry.

Biology: The compound is known for its ability to induce cell differentiation, making it valuable in developmental biology studies.

Industry: It is used in the production of polymers and as a stabilizer in various chemical processes.

Mécanisme D'action

Hexamethylene bisacetamide exerts its effects by inhibiting the activation of nuclear factor kappa B (NF-kappaB) and the Akt and ERK/MAPK signaling pathways. This inhibition leads to the sensitization of cells to apoptosis and the induction of cell differentiation. The compound also interacts with positive transcription elongation factor b (P-TEFb), releasing it from its inactive complex with this compound-inducible protein 1 (HEXIM1) and 7SK small nuclear RNA, thereby promoting transcription elongation .

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

Hybrid Polar Compounds (HPCs)

HMBA belongs to the HPC family, characterized by a flexible hydrophobic backbone and polar termini. Key analogs include:

Key Differences :

- Butyrate, while also an HDAC inhibitor, blocks HMBA-mediated differentiation in erythroleukemia cells .

- Clinical Viability : SAHA’s specificity for HDACs reduced off-target toxicity compared to HMBA, enabling regulatory approval .

Planar-Polar Compounds

HMBA’s activity depends on a six-carbon chain length and terminal acetamide groups. Shorter chains (e.g., pentamethylene) or alternative termini (e.g., sulfoxides) reduce potency, highlighting the importance of molecular flexibility and hydrogen-bonding capacity .

Pharmacokinetic and Toxicity Profiles

HMBA’s clinical limitations stem from its pharmacokinetics and infusion-dependent toxicities:

Insights :

- Prolonged infusion (10-day) shifted toxicity from metabolic/CNS effects to myelosuppression, suggesting schedule-dependent mechanisms .

- Adaptive dosing using Bayesian pharmacokinetic models improved precision, mitigating toxicity while maintaining efficacy .

Mechanistic Contrasts with Second-Generation Agents

- SAHA: As an HDAC inhibitor, SAHA promotes histone hyperacetylation, reactivating tumor suppressor genes. HMBA, however, operates through non-epigenetic pathways, such as NF-κB repression and MAPK/AKT inhibition, to induce apoptosis and cell cycle arrest .

- Butyrate : While both HMBA and butyrate induce differentiation, butyrate antagonizes HMBA’s effects in erythroleukemia cells, underscoring pathway-specific interactions .

Preclinical and Clinical Outcomes

- SAHA : Superior safety profile led to successful trials in hematologic malignancies, validating HPC-derived HDAC inhibitors as a viable drug class .

Activité Biologique

Hexamethylene bisacetamide (HMBA) is a compound that has garnered attention for its diverse biological activities, particularly in the context of cancer therapy and cellular differentiation. This article explores the mechanisms of action, therapeutic applications, and relevant case studies associated with HMBA.

HMBA exerts its biological effects primarily through the following mechanisms:

- Induction of Differentiation : HMBA is recognized as a potent differentiating agent, particularly in leukemic and non-leukemic cell lines. It activates this compound-inducible protein 1 (HEXIM1), which inhibits the transcription elongation factor P-TEFb, thereby affecting RNA polymerase II activity and mRNA synthesis .

-

Inhibition of Key Signaling Pathways : HMBA inhibits several critical signaling pathways involved in cell survival and proliferation:

- NF-κB Pathway : It suppresses NF-κB activation, leading to decreased expression of target genes associated with inflammation and cancer progression .

- PI3K/Akt Pathway : HMBA has been shown to inhibit the Akt signaling pathway, which is often hyperactivated in various cancers, thus sensitizing cancer cells to apoptosis .

- Apoptosis Induction : Studies indicate that HMBA can enhance apoptotic responses in cancer cells by modulating pathways that regulate cell survival and death .

Therapeutic Applications

HMBA's unique properties have led to its investigation in various therapeutic contexts:

- Cancer Therapy : Initially developed as an anticancer drug, HMBA has demonstrated effectiveness in inducing differentiation in cancer cells. Clinical trials have explored its potential in treating refractory malignancies, particularly leukemias .

- HIV Reactivation : Recent studies suggest that HMBA may reactivate latent HIV-1 by disrupting the inactive complex where P-TEFb is sequestered, offering a potential strategy for HIV eradication .

Phase I Clinical Trials

A notable Phase I trial assessed HMBA's efficacy and safety profile in patients with advanced cancer. The study administered HMBA via continuous infusion over five days every three weeks. Key findings included:

- Dose-Limiting Toxicities : Adverse effects included renal insufficiency, metabolic acidosis, and central nervous system toxicities such as agitation and delirium .

- Pharmacokinetics : The pharmacokinetic profile indicated that renal elimination accounted for a significant portion of drug disposition, suggesting that dosing strategies may need adjustment to optimize therapeutic outcomes .

Impact on Natural Killer (NK) Cells

Research has highlighted HMBA's detrimental effects on NK cell-mediated cytotoxicity against tumors. While it upregulates ligands for the NKG2D receptor, it simultaneously impairs NK cell function, raising concerns about its clinical efficacy in cancer treatment .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Differentiation Induction | Activates HEXIM1; inhibits P-TEFb |

| NF-κB Inhibition | Reduces inflammation-related gene expression |

| PI3K/Akt Inhibition | Sensitizes cells to apoptosis |

| Apoptosis Induction | Enhances apoptotic pathways in cancer cells |

| HIV Reactivation Potential | Disrupts P-TEFb sequestration |

Q & A

Basic Research Questions

Q. What molecular mechanisms underlie HMBA-induced differentiation in tumor cells?

HMBA induces tumor cell differentiation by upregulating HEXIM1 , a protein that suppresses proliferation by sequestering the transcriptional elongation factor P-TEFb in a complex with 7SK snRNA. This process inhibits oncogenic transcription and promotes cell cycle arrest . For example, in murine erythroleukemia cells (MELC), HMBA activates p53-dependent apoptosis and modulates histone acetylation, leading to terminal differentiation . Key assays include chromatin immunoprecipitation (ChIP) for histone acetylation analysis and flow cytometry for cell cycle profiling.

Q. What experimental models are used to study HMBA's antineoplastic activity?

Common models include:

- Murine erythroleukemia cells (MELC) : To assess hemoglobin synthesis and cell cycle exit .

- Human T-cell acute lymphoblastic leukemia (T-ALL) lines : For evaluating apoptosis via p53/p21 upregulation and Bcl-2 downregulation .

- Solid tumor xenografts : Pharmacokinetic studies in mouse models using LC-MS/MS to quantify HMBA plasma levels and tissue distribution .

Q. How is HMBA quantified in biological samples?

A validated LC-MS/MS method is employed, with a Waters Atlantis T3 column for separation and positive-ion electrospray ionization for detection. This method achieves a linear range of 0.1–50 µg/mL, critical for monitoring HMBA levels in phase I/II trials .

Advanced Research Questions

Q. How does HMBA reconcile contradictory effects on histone hyperacetylation and cell proliferation?

While HMBA induces histone H4 hyperacetylation in squamous cell carcinoma, it fails to inhibit growth in vitro. This paradox may stem from cell-type-specific signaling crosstalk. For instance, HMBA suppresses NF-κB and activates AKT/MAPK pathways, which can either promote or antagonize differentiation depending on cellular context . Researchers should combine RNA-seq with phosphoproteomics to dissect pathway interactions.

Q. What explains the biphasic transcriptional response to HMBA in HIV latency models?

HMBA transiently activates the PI3K/Akt pathway, phosphorylating HEXIM1 and releasing P-TEFb to enhance HIV transcription. However, prolonged exposure induces HEXIM1 re-synthesis, restoring P-TEFb inhibition. This biphasic behavior necessitates single-cell RNA-seq to capture dynamic HIV reactivation patterns .

Q. How do clinical pharmacokinetics influence HMBA's differentiation efficacy?

Phase I trials reveal that HMBA's renal clearance (66–93% of dose) and short half-life (~2.3 hours) limit steady-state plasma concentrations to 1–2 mM, below the 5 mM threshold required for in vitro differentiation. Continuous 10-day infusions at 24 g/m²/day are recommended to prolong exposure, though thrombocytopenia and neurotoxicity remain dose-limiting .

Q. Why does HMBA show variable efficacy across hematologic malignancies?

In a phase II trial for myelodysplastic syndrome (MDS) and AML, HMBA achieved complete remission in 7% of patients, linked to in vivo differentiation of transformed precursors. Non-responders exhibited intact FLT3/STAT5 signaling, suggesting resistance mechanisms. Co-treatment with tyrosine kinase inhibitors (e.g., midostaurin) is under exploration .

Q. Methodological Considerations

Q. How to design a robust HMBA differentiation assay?

- Dose optimization : Titrate HMBA (0.5–5 mM) and monitor viability via MTT assay.

- Differentiation markers : Quantify HEXIM1 (Western blot), β-globin (qPCR for MELC), or CD11b (flow cytometry for myeloid cells) .

- Control for off-target effects : Compare HMBA with suberoylanilide hydroxamic acid (SAHA), a histone deacetylase inhibitor with distinct mechanisms .

Q. How to address HMBA-induced toxicity in preclinical models?

- Renal toxicity mitigation : Co-administer bicarbonate to counteract hyperchloremic acidosis .

- Neurotoxicity monitoring : Use behavioral assays (e.g., open-field test) in murine models and correlate with HMBA CSF penetration rates .

Q. What strategies enhance HMBA's therapeutic index?

- Nanoparticle encapsulation : Improves HMBA solubility and reduces peak plasma toxicity.

- Synergistic combinations : Pair with γ-secretase inhibitors in T-ALL to amplify Notch1 repression and apoptosis .

Propriétés

IUPAC Name |

N-(6-acetamidohexyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-9(13)11-7-5-3-4-6-8-12-10(2)14/h3-8H2,1-2H3,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNQSTAOJRULKNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCCCCNC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041044 | |

| Record name | N,N'-Hexamethylenebisacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

H2O > 50 (mg/mL), pH 4 Acetate buffer > 50 (mg/mL), pH 9 Carbonate buffer > 50 (mg/mL), 0.1 N NaOH > 50 (mg/mL), 0.1 N HCL > 50 (mg/mL), 10% Ethanol > 50 (mg/mL), 95% Ethanol > 50 (mg/mL), Methanol > 50 (mg/mL) | |

| Record name | HMBA | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/95580%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

3073-59-4 | |

| Record name | Hexamethylene bisacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3073-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexamethylene bisacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003073594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | hmba | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95580 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-Hexamethylenebisacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEXAMETHYLENE BISACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LA133J59VU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hexamethylene bisacetamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041901 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.